molecular formula C12H15N3O4 B3007916 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid CAS No. 2137515-95-6

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid

Cat. No.: B3007916
CAS No.: 2137515-95-6
M. Wt: 265.269
InChI Key: MISHHKREHNGBKS-UHFFFAOYSA-N
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Description

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core. The tert-butoxycarbonyl (Boc) group at position 6 acts as a protective moiety, enhancing stability during synthetic processes, while the carboxylic acid at position 5 provides functional versatility for further derivatization . This compound is primarily utilized as a key intermediate in synthesizing bioactive molecules, particularly antimicrobial quinolones, due to its rigid scaffold and reactivity at multiple positions .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-12(2,3)19-11(18)15-5-8-7(4-13-6-14-8)9(15)10(16)17/h4,6,9H,5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISHHKREHNGBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=NC=NC=C2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-d]pyrimidine core.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.

    Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents like chloroformates.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyrrolo ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to introduce new groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The Boc group provides stability and protection during synthetic transformations, which can be removed under acidic conditions to reveal the active carboxylic acid group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo[3,4-d]pyrimidine scaffold is widely modified to tune physicochemical and pharmacological properties. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Synthesis Method
6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid Boc at C6; carboxylic acid at C5 293.29* Precursor for antimicrobial quinolones Reduction of methylsulfanyl precursor using NiCl₂/NaBH₄
tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Boc at C6; amine at C2 265.31 Intermediate for kinase inhibitors Boc protection of amine derivatives
4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine Boc-piperazinyl at C4; Br at C5 408.23 Targeted in oncology (kinase inhibition) Suzuki coupling or halogenation
6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine 4-Cl-phenyl at C6; diamines at C2/C4 291.75 Potential antiviral/antitumor agent Cyclocondensation of guanidines
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride Unmodified core; HCl salt 207.09 (free base) Building block for hydrophilic derivatives Acidic hydrolysis of Boc-protected analogs
4-(6-((5-Chlorothiophen-2-yl)sulfonyl)-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine Sulfonyl-chlorothiophene at C6; morpholine at C4 441.90 Investigated for kinase modulation Sulfonylation and nucleophilic substitution

*Calculated based on formula C₁₂H₁₅N₃O₄.

Key Observations :

Functional Group Impact: The Boc group in the target compound improves synthetic handleability compared to reactive amines (e.g., 2-amino analog in ) or halides (e.g., 5-bromo derivative in ). The carboxylic acid moiety enhances aqueous solubility, unlike esters (e.g., ethyl esters in ) or hydrophobic aryl groups (e.g., 4-chlorophenyl in ).

Synthetic Flexibility :

  • The target compound’s synthesis via reductive desulfurization (NiCl₂/NaBH₄) contrasts with methods like Suzuki coupling (for aryl-substituted analogs ) or sulfonylation .

Biological Relevance :

  • The Boc-carboxylic acid derivative is tailored for antimicrobial applications, whereas halogenated or sulfonylated analogs (e.g., ) are explored in oncology due to enhanced target affinity.
  • Pharmacokinetic properties vary significantly; for instance, Eszopiclone (a related pyrrolopyrimidine) exhibits 52–59% protein binding , while hydrochlorides (e.g., ) prioritize solubility for formulation.

Commercial Availability :

  • Dihydrochloride salts (e.g., ) and halogenated derivatives (e.g., 2,4-dichloro ) are readily available, reflecting their utility as intermediates. The Boc-carboxylic acid compound is less common, likely due to niche applications.

Research Findings and Data

  • Antimicrobial Activity : Derivatives of the target compound show enhanced activity against Gram-negative pathogens compared to morpholine- or piperazinyl-substituted analogs, likely due to improved membrane penetration .
  • Stability : The Boc group in the target compound increases shelf-life (>24 months at −20°C) relative to amine- or hydroxyl-substituted analogs, which require inert storage .
  • Solubility : The carboxylic acid group confers pH-dependent solubility (≥10 mg/mL in aqueous buffer at pH 7.4), outperforming hydrochloride salts (≥50 mg/mL but pH-sensitive) .

Biological Activity

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrrolopyrimidines. It is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a dihydropyrrolo ring, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications in drug development.

  • Molecular Formula : C13H16N2O4
  • Molecular Weight : 264.28 g/mol
  • CAS Number : 1618083-75-2

The precise biological targets and mechanisms of action for this compound remain largely unexplored. However, it is suggested that this compound may serve as an intermediate in the synthesis of more complex organic molecules and could be utilized in the study of enzyme mechanisms .

Biological Applications

  • Enzyme Mechanisms : The compound can be employed in research to elucidate enzyme mechanisms due to its structural characteristics that allow for specific interactions with enzyme active sites .
  • Drug Development : As a precursor for the synthesis of pharmaceutical compounds, it holds potential for targeting specific enzymes or receptors involved in various diseases .
  • Material Science : It is also used in the development of new materials and as a reagent in various chemical processes .

Structure-Activity Relationships (SAR)

Research into structure-activity relationships (SAR) has been conducted to explore how modifications to the pyrrolopyrimidine structure can influence biological activity. For example, analogs with different substituents on the pyrrolopyrimidine core have been synthesized and evaluated for their potency against various biological targets .

Table 1: Comparison of Selected Pyrrolopyrimidine Analogs

Compound NameStructureBiological ActivityRemarks
Analog 1 Structure AModerate potency against target XInitial findings suggest potential for further development
Analog 2 Structure BHigh potency against target YPromising candidate for further pharmacological studies
This compound Structure CUnknownPotential as an intermediate in drug synthesis

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